1-Methyl-4-phenylpiperidin-4-ol

Description

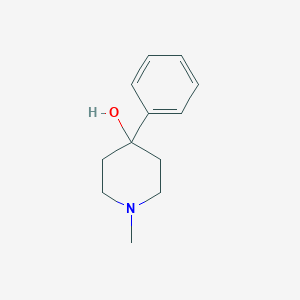

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMCZMQYJIRKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197993 | |

| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4972-68-3 | |

| Record name | 1-Methyl-4-phenyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4972-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004972683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-phenylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-4-phenyl-4-piperidinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB9LV2UXW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 1-Methyl-4-phenylpiperidin-4-ol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a derivative of piperidine. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to pethidine (meperidine), an opioid analgesic. Its structural similarity to precursors of neurotoxins necessitates a thorough understanding of its physical, chemical, and biological properties. This guide provides an in-depth overview of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and potential biological activities, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug development.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4972-68-3 | PubChem[1] |

| Molecular Formula | C₁₂H₁₇NO | PubChem[1] |

| Appearance | Solid | Guidechem[2] |

Physicochemical Data

A compilation of key physicochemical data is presented in the following table. This information is essential for experimental design, including reaction conditions and purification methods.

| Property | Value | Source |

| Molecular Weight | 191.27 g/mol | PubChem[1] |

| Melting Point | 109-112 °C | Guidechem[2] |

| Boiling Point | 321.9 °C at 760 mmHg | Guidechem[2] |

| Flash Point | 127.1 °C | Guidechem[2] |

| XLogP3-AA (Lipophilicity) | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Refractive Index | 1.56 | Guidechem[2] |

Note: Some values are computed and should be confirmed with experimental data where critical.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of this compound are available, which can aid in its identification in mass spectrometry-based analyses.[3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.13829 | 143.8 |

| [M+Na]⁺ | 214.12023 | 149.7 |

| [M-H]⁻ | 190.12373 | 147.3 |

NMR Spectroscopy

While specific spectral data was not retrieved in the search, ¹H NMR and ¹³C NMR are standard techniques for the characterization of this molecule. The expected ¹H NMR spectrum would show signals corresponding to the methyl group, the piperidine ring protons, the phenyl group protons, and a signal for the hydroxyl proton. The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule.

Experimental Protocols

Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a phenylmagnesium halide to 1-methyl-4-piperidone.

Reaction:

Phenylmagnesium bromide + 1-Methyl-4-piperidone → this compound

Materials and Reagents:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

1-Methyl-4-piperidone

-

Saturated aqueous ammonium chloride (for quenching)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), magnesium turnings and a crystal of iodine are placed in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Ketone: The solution of 1-methyl-4-piperidone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method can be employed with a C18 column.[4]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility).[4]

-

Detection: UV detection at a suitable wavelength or mass spectrometry (MS).

This method can be adapted for purity testing, quantification, and preparative separation for the isolation of impurities.[4]

Biological Activity and Potential Signaling Pathways

Antimicrobial Activity

Derivatives of 4-phenylpiperidin-4-ol have been shown to possess biological activity. For instance, pyrazole derivatives incorporating the 4-phenylpiperidin-4-ol moiety have demonstrated promising in vitro antifungal and antibacterial activities. This suggests that the 4-phenylpiperidin-4-ol scaffold may be a valuable pharmacophore in the development of new antimicrobial agents.

Potential for Neurotoxicity via Bioactivation

A significant consideration for compounds containing the N-methyl-4-phenylpiperidine structure is the potential for bioactivation to neurotoxic species. It is structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known pro-neurotoxin that causes Parkinson's-like symptoms.[5] MPTP is metabolized in the brain by monoamine oxidase B (MAO-B) to the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺).[6][7] MPP⁺ is a potent inhibitor of complex I of the mitochondrial respiratory chain, leading to ATP depletion and ultimately cell death of dopaminergic neurons.[6]

Given this precedent, it is plausible that this compound could undergo a similar bioactivation pathway involving oxidation to a pyridinium species, which could potentially exhibit neurotoxicity. While the antidiarrheal agent loperamide, which also contains a substituted N-methyl-4-arylpiperidin-4-ol structure, is known to be metabolized to a pyridinium species, its lack of central nervous system toxicity is attributed to its properties as a P-glycoprotein substrate, which prevents it from crossing the blood-brain barrier.[5] The potential for this compound to be a neurotoxin would depend on its ability to be metabolized to a pyridinium species and for that metabolite to access the central nervous system.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its physicochemical properties are well-defined, and its synthesis is readily achievable through established methods such as the Grignard reaction. While it serves as a valuable synthetic intermediate, its structural relationship to precursors of neurotoxins warrants careful consideration of its potential biological activities and metabolic fate. Further research into its metabolism and potential for central nervous system penetration is crucial for a complete safety and toxicological profile. The information provided in this guide serves as a comprehensive resource for professionals working with this compound.

References

- 1. This compound | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methyl-4-phenylpyridinium | C12H12N+ | CID 39484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-4-phenylpiperidin-4-ol structural elucidation and characterization

An In-depth Technical Guide to the Structural Elucidation and Characterization of 1-Methyl-4-phenylpiperidin-4-ol

This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of this compound. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a tertiary alcohol and a piperidine derivative. It serves as a key intermediate in the synthesis of various compounds, including the opioid analgesic Pethidine (Meperidine)[1]. Accurate characterization is crucial for its use in further chemical synthesis.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | PubChem[2] |

| Molecular Weight | 191.27 g/mol | PubChem[2] |

| Monoisotopic Mass | 191.131014166 Da | PubChem[2] |

| CAS Number | 4972-68-3 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Predicted XlogP | 1.4 | PubChem[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the Grignard reaction between N-methyl-4-piperidone and a phenylmagnesium halide (e.g., phenylmagnesium bromide). This reaction forms the core structure of the target molecule.

Caption: Synthesis workflow for this compound.

Structural Elucidation Workflow

The comprehensive characterization of this compound involves a combination of spectroscopic techniques to confirm its structure, purity, and functional groups.

Caption: Overall workflow for the structural elucidation of the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework[3].

Expected Spectral Data:

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Aromatic Protons (Phenyl) | 7.20 - 7.50 (m, 5H) | Multiplet due to protons on the phenyl ring[3]. |

| Piperidine Protons (CH₂) | 1.60 - 2.20 (m, 4H) | Complex multiplets for axial and equatorial protons adjacent to C4[3]. | |

| Piperidine Protons (CH₂) | 2.80 - 3.20 (m, 4H) | Protons adjacent to the nitrogen atom[3]. | |

| Methyl Proton (N-CH₃) | ~2.30 (s, 3H) | A singlet for the methyl group attached to the nitrogen. | |

| Hydroxyl Proton (OH) | Variable (s, 1H) | A broad singlet, whose position is dependent on concentration and solvent. Can be confirmed by D₂O exchange[3]. | |

| ¹³C NMR | Phenyl Carbons (C-Ar) | 125 - 150 | Multiple signals for the aromatic carbons. |

| Piperidine Carbon (C-OH) | ~70 | Quaternary carbon attached to the hydroxyl and phenyl groups. | |

| Piperidine Carbons (CH₂) | 40 - 60 | Carbons adjacent to the nitrogen atom. | |

| Methyl Carbon (N-CH₃) | ~46 | Carbon of the N-methyl group. |

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[3].

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if required for precise chemical shift calibration[3].

-

Instrument Parameters (400 MHz Spectrometer Example) :

-

¹H NMR :

-

¹³C NMR :

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the spectrum using the residual solvent peak or TMS[3].

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600 - 3200 | O-H (Alcohol) | Stretching (Broad) |

| 3080 - 3010 | C-H (Aromatic) | Stretching |

| 2950 - 2850 | C-H (Aliphatic) | Stretching |

| ~2800 | C-H (N-CH₃) | Stretching |

| 1600, 1450 | C=C (Aromatic) | Stretching |

| 1200 - 1000 | C-O (Alcohol) | Stretching |

| 1150 - 1050 | C-N (Amine) | Stretching |

Experimental Protocol: FTIR Analysis (ATR)

-

Sample Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact[3].

-

Instrument Parameters :

-

Data Collection : Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum[3]. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

| Parameter | Value | Notes |

| Molecular Ion [M]⁺ | m/z 191.13 | Corresponds to the molecular weight. |

| [M+H]⁺ Adduct | m/z 192.13829 | Protonated molecule, commonly observed in ESI[4]. |

| [M+Na]⁺ Adduct | m/z 214.12023 | Sodiated molecule, also common in ESI[4]. |

| [M+H-H₂O]⁺ Fragment | m/z 174.12827 | Loss of water from the protonated molecule, characteristic of alcohols[4]. |

Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion : Infuse the sample solution directly into the electrospray ionization (ESI) source at a constant flow rate.

-

Instrument Parameters :

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

-

Source Parameters: Optimize parameters like capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-phenylpiperidin-4-ol

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Methyl-4-phenylpiperidin-4-ol, a key intermediate in the development of various pharmaceutical agents. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a tertiary alcohol derivative of piperidine. Its structural motif is found in a range of biologically active molecules. The synthesis of this compound is of significant interest in medicinal chemistry for the exploration of new therapeutic agents. This guide will focus on the most prevalent and efficient synthetic methodologies.

Primary Synthesis Pathway: Grignard Reaction

The most direct and widely utilized method for the synthesis of this compound is the Grignard reaction. This pathway involves the nucleophilic addition of a phenylmagnesium halide to the ketone functionality of 1-methyl-4-piperidone.

Reaction Scheme

Experimental Protocol

This protocol is adapted from established Grignard reaction procedures for similar substrates.[1][2]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Methyl-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a single crystal of iodine to activate the magnesium surface.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with 1-Methyl-4-piperidone:

-

The solution of the freshly prepared phenylmagnesium bromide is cooled to 0 °C in an ice bath.

-

A solution of 1-methyl-4-piperidone in anhydrous diethyl ether is added dropwise to the Grignard reagent with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | ~80% (based on analogous reactions) | [1] |

| Purity | High, further purifiable by recrystallization | |

| Reaction Time | 4-6 hours |

Synthesis of the Precursor: 1-Methyl-4-piperidone

The starting material, 1-methyl-4-piperidone, can be synthesized through various methods. A common and high-yielding approach involves a multi-step process starting from diethyl 1,3-acetonedicarboxylate.

Reaction Scheme

Experimental Protocol

A specific method for synthesizing N-methyl-4-piperidone is as follows:[3]

Procedure:

-

Cyclization/Condensation:

-

Diethyl 1,3-acetonedicarboxylate is dissolved in a suitable solvent such as benzene.

-

Formaldehyde and methylamine are added under stirring.

-

The mixture is heated to reflux.

-

-

Hydrolysis and Decarboxylation:

-

After the initial reaction, concentrated hydrochloric acid is added, and the mixture is stirred.

-

The acidic aqueous layer is separated and heated to reflux to effect hydrolysis and decarboxylation.

-

After cooling, the solution is basified (e.g., with NaOH) to a pH of 12.

-

The product is extracted with a suitable organic solvent like dichloromethane.

-

The organic extract is dried, and the solvent is evaporated. The crude product can be purified by chromatography.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | 91.7% | [3] |

| Purity | 99.4% | [3] |

Alternative Synthesis Pathway: Pethidine Synthesis Intermediate

This compound and its derivatives are intermediates in the synthesis of the opioid analgesic pethidine (also known as meperidine).[4][5] This multi-step synthesis is more complex but provides an alternative context for the formation of the 4-phenylpiperidine core structure.

The synthesis of pethidine typically involves the reaction of N,N-bis-(2-chloroethyl)-N-methylamine with benzyl cyanide to form a piperidine derivative.[5] Subsequent hydrolysis and esterification yield pethidine. While not a direct synthesis for the target alcohol, the chemistry involved in forming the 4-substituted piperidine ring is relevant.

Conclusion

The Grignard reaction of 1-methyl-4-piperidone with phenylmagnesium bromide stands out as the most efficient and direct method for the synthesis of this compound. This guide provides a detailed protocol and quantitative data to support the practical application of this synthesis in a laboratory setting. The synthesis of the precursor, 1-methyl-4-piperidone, is also well-established with high yields. For researchers and drug development professionals, these pathways offer reliable methods for obtaining this valuable chemical intermediate for further investigation and development.

References

CAS number and molecular formula of 1-Methyl-4-phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-phenylpiperidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available data on its chemical properties, potential synthesis, and pharmacological context. While detailed experimental studies on this specific molecule are limited in publicly accessible literature, this guide extrapolates information from closely related analogs to provide a foundational understanding for researchers.

Chemical Identity and Properties

This compound is a tertiary alcohol derivative of a piperidine ring, featuring a methyl group at the nitrogen (position 1) and a phenyl group at position 4.

| Property | Value | Source |

| CAS Number | 4972-68-3 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| SMILES | CN1CCC(CC1)(C2=CC=CC=C2)O | [1] |

| InChIKey | JVMCZMQYJIRKRV-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the reviewed literature, a common and effective method for its preparation is the Grignard reaction. This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 1-methyl-4-piperidone.

Postulated Experimental Protocol: Grignard Reaction

The following protocol is a generalized procedure based on standard organic synthesis methodologies for similar compounds.

Materials:

-

1-methyl-4-piperidone

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.

-

Reaction with Ketone: The solution of 1-methyl-4-piperidone in anhydrous diethyl ether is cooled in an ice bath. The prepared phenylmagnesium bromide solution is then added dropwise with continuous stirring.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

FT-IR Spectroscopy: To identify functional groups, particularly the hydroxyl (-OH) and tertiary amine (C-N) stretches.

Pharmacological Context and Potential Applications

Direct pharmacological studies on this compound are scarce in the available literature. However, the 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, notably in the development of analgesics.

A quantitative structure-activity relationship (QSAR) study on substituted benzoic acid esters of 1-methyl-4-piperidinol revealed that these compounds exhibit analgesic activity, with some derivatives having potency in the morphine-codeine range.[2] This suggests that this compound could serve as a key intermediate for the synthesis of novel analgesic agents.

Furthermore, a study on a pyrazole derivative incorporating a 4-phenylpiperidin-4-ol moiety demonstrated promising in vitro antifungal and antibacterial activities.[3][4] This indicates that the 4-phenylpiperidin-4-ol core may contribute to antimicrobial properties.

Signaling Pathways and Mechanism of Action

There is no direct evidence from the searched literature detailing the specific signaling pathways modulated by this compound. Given the structural similarity of its derivatives to opioid analgesics, it is plausible that this compound or its derivatives could interact with opioid receptors. However, this remains speculative without direct experimental evidence.

It is important to distinguish this compound from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, which induces Parkinson's-like symptoms by inhibiting complex I of the mitochondrial respiratory chain.[5] While structurally related, their biological activities are expected to be significantly different.

Experimental Workflows and Diagrams

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound via a Grignard reaction.

Caption: Workflow for the synthesis and purification of this compound.

Biological Screening Cascade

This diagram outlines a hypothetical screening cascade to evaluate the potential biological activities of this compound, focusing on its potential as an analgesic or antimicrobial agent.

Caption: A potential biological screening cascade for this compound.

Conclusion

This compound is a compound of interest due to its structural relation to known pharmacologically active molecules. While comprehensive studies on this specific chemical entity are not widely available, this guide provides a foundational understanding based on its chemical properties and the biological activities of closely related compounds. The provided synthesis workflow and hypothetical screening cascade offer a roadmap for researchers interested in exploring the therapeutic potential of this and similar molecules. Further research is warranted to fully elucidate its pharmacological profile and potential applications in drug development.

References

- 1. This compound | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Methyl-4-phenylpiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-Methyl-4-phenylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | m | 5H | Ar-H |

| 2.80 - 2.60 | m | 4H | N-CH₂ (axial & equatorial) |

| 2.35 | s | 3H | N-CH₃ |

| 2.20 - 2.00 | m | 2H | C₃/C₅-H (equatorial) |

| 1.80 - 1.60 | m | 2H | C₃/C₅-H (axial) |

| 1.55 | s | 1H | OH |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 147.5 | Ar-C (quaternary) |

| 128.4 | Ar-CH |

| 126.8 | Ar-CH |

| 124.9 | Ar-CH |

| 70.8 | C₄-OH |

| 52.1 | N-CH₂ |

| 46.2 | N-CH₃ |

| 38.7 | C₃/C₅ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400 (broad) | O-H stretch |

| 3050 | Aromatic C-H stretch |

| 2940 | Aliphatic C-H stretch |

| 2800 | N-CH₃ stretch |

| 1600, 1495 | Aromatic C=C stretch |

| 1450 | CH₂ bend |

| 1120 | C-N stretch |

| 1090 | C-O stretch |

| 760, 700 | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 191 | 30 | [M]⁺ (Molecular Ion) |

| 174 | 20 | [M - OH]⁺ |

| 115 | 40 | [M - C₆H₅OH]⁺ |

| 96 | 100 | [C₆H₁₄N]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

| 58 | 80 | [C₃H₈N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei. For ¹H NMR, the data is acquired with a 30° pulse angle and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained with a 45° pulse angle and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer equipped with an Electron Ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam. The resulting ions are then separated by a quadrupole mass analyzer and detected.

Visualizations

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Methodological & Application

Protocol for the synthesis of 1-Methyl-4-phenylpiperidin-4-ol from N-methyl-4-piperidone

Application Note: This document provides a comprehensive protocol for the synthesis of 1-methyl-4-phenylpiperidin-4-ol, a tertiary alcohol, through the Grignard reaction of N-methyl-4-piperidone with phenylmagnesium bromide. This compound and its derivatives are of significant interest in medicinal chemistry and drug development as building blocks for various biologically active molecules. The following protocol is intended for researchers, scientists, and professionals in the field of drug development.

Reaction Scheme

The synthesis proceeds via a nucleophilic addition of the Grignard reagent, phenylmagnesium bromide, to the carbonyl group of N-methyl-4-piperidone. The intermediate magnesium alkoxide is subsequently protonated during an aqueous workup to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with this synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | N-methyl-4-piperidone | |

| Reagent | Phenylmagnesium bromide | |

| Product | This compound | |

| Typical Yield | ~80% | [1] |

| Purity | >95% (after purification) | |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol |

Experimental Protocol

This protocol is adapted from established Grignard reaction procedures for similar piperidine derivatives.[1][2]

Materials and Reagents:

-

N-methyl-4-piperidone

-

Phenylmagnesium bromide (typically as a solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, reflux condenser)

-

Magnetic stirrer and heating mantle/cooling bath

-

Rotary evaporator

Procedure:

Part 1: Grignard Reaction

-

Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet, add N-methyl-4-piperidone dissolved in anhydrous THF.

-

Cooling: Cool the solution of N-methyl-4-piperidone to 0°C using an ice-water bath.

-

Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of N-methyl-4-piperidone at 0°C. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part 2: Work-up and Purification

-

Quenching: Once the reaction is complete, cool the reaction mixture back to 0°C in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Synthesis of Pethidine Analogs from 1-Methyl-4-phenylpiperidin-4-ol

Introduction

Pethidine, also known as meperidine, is a fully synthetic opioid analgesic belonging to the phenylpiperidine class.[1] First synthesized in 1938, it is utilized for the management of moderate to severe pain.[1][2] Pethidine and its analogs act primarily as agonists at the µ-opioid receptor. The development of novel pethidine analogs continues to be an area of interest for researchers aiming to improve analgesic efficacy and modify pharmacokinetic profiles.

This document outlines a proposed synthetic pathway for pethidine and its analogs, utilizing 1-Methyl-4-phenylpiperidin-4-ol as a key starting material. While direct literature detailing this specific conversion is scarce, a plausible multi-step synthesis can be constructed based on established chemical transformations. This application note provides detailed, albeit theoretical, protocols for this synthesis, intended for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

The conversion of this compound to pethidine can be envisioned through a four-step sequence:

-

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to form the corresponding alkene, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

Hydrocyanation: Addition of hydrogen cyanide across the double bond of the tetrahydropyridine intermediate to yield 1-methyl-4-phenylpiperidine-4-carbonitrile, also known as Pethidine Intermediate A.[3]

-

Hydrolysis: Conversion of the nitrile group of Pethidine Intermediate A into a carboxylic acid, yielding 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidine Intermediate C).[2]

-

Esterification: Reaction of the carboxylic acid with an alcohol (e.g., ethanol) to form the final pethidine analog.[2]

This pathway provides a logical route from the specified starting material to the target compound class.

Experimental Protocols

Caution: The following protocols are proposed and should be adapted and optimized under appropriate laboratory safety protocols. Hydrogen cyanide and its precursors are extremely toxic and must be handled with extreme care in a well-ventilated fume hood by trained personnel.

Protocol 1: Synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) from this compound

This procedure describes the acid-catalyzed dehydration of the starting tertiary alcohol.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with Dean-Stark trap and reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq) and toluene (10 mL per gram of starting material).

-

With gentle stirring, slowly add concentrated sulfuric acid (0.2 eq) to the mixture.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

-

The product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A)

This protocol outlines the hydrocyanation of the alkene intermediate. This reaction typically requires a transition metal catalyst.

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (from Protocol 1)

-

Acetone cyanohydrin (as a safer HCN source)

-

Tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄]

-

Triphenylphosphine (PPh₃)

-

Toluene, anhydrous

-

Schlenk flask and nitrogen/argon atmosphere setup

Procedure:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous toluene.

-

Add tetrakis(triphenylphosphine)nickel(0) (0.05 eq) and triphenylphosphine (0.2 eq).

-

Slowly add acetone cyanohydrin (1.5 eq) to the reaction mixture at room temperature.

-

Heat the mixture to 80-100 °C and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by carefully adding an aqueous solution of sodium hypochlorite (bleach) to decompose excess cyanide.

-

Extract the product with ethyl acetate or toluene.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 1-methyl-4-phenylpiperidine-4-carbonitrile.

Protocol 3: Synthesis of Pethidine from 1-methyl-4-phenylpiperidine-4-carbonitrile

This two-step protocol involves the hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification.

Part A: Hydrolysis to Pethidinic Acid

Materials:

-

1-methyl-4-phenylpiperidine-4-carbonitrile (from Protocol 2)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Ammonium Hydroxide (NH₄OH)

Procedure:

-

Add 1-methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (1:1 v/v).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction for the disappearance of the nitrile starting material.

-

Cool the reaction mixture in an ice bath and carefully neutralize by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7. The product, pethidinic acid, may precipitate.

-

Filter the precipitate and wash with cold water. Dry the solid to obtain 1-methyl-4-phenylpiperidine-4-carboxylic acid.

Part B: Esterification to Pethidine

Materials:

-

1-methyl-4-phenylpiperidine-4-carboxylic acid (from Part A)

-

Ethanol, absolute

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium Carbonate (Na₂CO₃), saturated solution

Procedure:

-

Suspend the pethidinic acid (1.0 eq) in absolute ethanol (20 mL per gram of acid).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.3 eq) as a catalyst.

-

Heat the mixture to reflux for 5-8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield pethidine.

-

The product can be further purified by distillation or conversion to its hydrochloride salt.

Quantitative Data

The analgesic potency of opioids is often compared to morphine. The following table summarizes the approximate relative potencies of pethidine and some related compounds.

| Opioid Analgesic | Potency Relative to Morphine (Oral) | Duration of Action (hours) |

| Morphine | 1 | 3-6 |

| Pethidine | 1/8[3] | 2-4[3] |

| Codeine | 1/10[3] | 3-6[3] |

| Hydrocodone | 2/3[3] | 4-8[3] |

| Oxycodone | 1.5-2[3] | 3-4[3] |

| Hydromorphone | 4-5[3] | 4-5[3] |

| Fentanyl (transdermal) | ~100[3] | 72[3] |

Note: Relative potencies can vary depending on the route of administration and patient-specific factors.

Visualizations

Caption: Proposed four-step synthetic workflow for pethidine from this compound.

Caption: Logical progression of key intermediates in the proposed synthesis of pethidine analogs.

References

- 1. Pethidine - Wikipedia [en.wikipedia.org]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 1-Methyl-4-phenylpiperidin-4-ol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals. This document provides a detailed experimental procedure for its synthesis utilizing a Grignard reaction between a phenyl Grignard reagent and 1-methyl-4-piperidone. The protocol is designed to be a robust and reproducible method for laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds in two main stages: the formation of the phenyl Grignard reagent (phenylmagnesium bromide or phenyllithium) and its subsequent nucleophilic addition to the carbonyl group of 1-methyl-4-piperidone.

Stage 1: Formation of Phenyl Grignard Reagent

-

Bromobenzene + Mg (in anhydrous ether) -> Phenylmagnesium bromide

-

Alternatively, using lithium: Bromobenzene + 2Li (in anhydrous ether) -> Phenyllithium + LiBr[1]

Stage 2: Grignard Reaction

-

Phenylmagnesium bromide + 1-Methyl-4-piperidone -> this compound magnesium bromide salt

-

Phenyllithium + 1-Methyl-4-piperidone -> this compound lithium salt[1]

Stage 3: Work-up

-

This compound salt + H2O -> this compound[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Bromobenzene | 312 g (2.0 moles) | [1] |

| Lithium | 28.4 g (4.1 g. at.) | [1] |

| 1-Methyl-4-piperidone | 161 g (1.42 moles) | [1] |

| Anhydrous Ether | 1900 ml | [1] |

| Water (for quenching) | 500 ml | [1] |

| Product | ||

| Product Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Melting Point | 110-112 °C | [1] |

| Yield | Not explicitly stated, dependent on experimental execution |

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

Bromobenzene

-

Lithium metal or Magnesium turnings

-

Anhydrous diethyl ether

-

Methylene chloride

-

Pentane

-

Sodium sulfate (Na₂SO₄)

-

Water

-

Nitrogen gas (inert atmosphere)

Equipment:

-

5 L three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separating funnel

-

Rotary evaporator

Procedure:

Part 1: Preparation of the Phenyl Grignard Reagent (Phenyllithium) [1]

-

Setup: Assemble a dry 5 L three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere.

-

Initial Charge: Add 1900 ml of anhydrous ether to the flask.

-

Lithium Addition: Add 28.4 g of lithium metal to the flask, followed by 20 ml of bromobenzene.

-

Initiation: Heat the mixture to reflux to initiate the reaction. Once the reaction commences, discontinue heating.

-

Bromobenzene Addition: Add a total of 312 g of bromobenzene dropwise over a period of 30 minutes.

-

Reaction Completion: Stir the mixture for an additional 3 hours. Remove any remaining traces of lithium.

Part 2: Grignard Reaction with 1-Methyl-4-piperidone [1]

-

Cooling: Cool the solution of the Grignard reagent to 0°C using an ice bath.

-

Substrate Addition: Add 161 g of 1-methyl-4-piperidone over a 30-minute period.

-

Reaction at Room Temperature: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Part 3: Work-up and Purification [1]

-

Quenching: Cool the reaction mixture to 0°C and slowly add 500 ml of water to quench the reaction.

-

Extraction: Transfer the mixture to a separating funnel. If a precipitate forms, add methylene chloride to redissolve it. Extract the aqueous layer with ether.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Solvent Removal: Evaporate the solvent using a rotary evaporator.

-

Crystallization: Crystallize the resulting crude product from a methylene chloride-pentane mixture to yield pure this compound.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Exothermic Reaction: The formation of the Grignard reagent and the subsequent reaction with the ketone are exothermic. Maintain proper temperature control, especially during the addition of reagents.[4]

-

Handling of Reagents:

-

Bromobenzene: Is a toxic and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Lithium/Magnesium: Are flammable solids. Handle with care and avoid contact with water.

-

Diethyl Ether: Is extremely flammable and volatile. Work in a fume hood away from ignition sources.

-

-

Quenching: The quenching of the reaction with water should be done slowly and carefully, especially with any unreacted Grignard reagent, as it can be vigorous.

Troubleshooting and Optimization

-

Initiation of Grignard Reaction: If the reaction does not start, gentle heating or the addition of a small crystal of iodine can help to activate the surface of the magnesium or lithium.[4][5]

-

Side Reactions: A common side reaction is the formation of biphenyl from the coupling of the Grignard reagent with unreacted bromobenzene. This can be minimized by the slow addition of bromobenzene.

-

Low Yields: Low yields can be due to moisture contamination, incomplete reaction, or losses during work-up. Ensure all starting materials are pure and dry. Reaction times can be extended if monitoring (e.g., by TLC) indicates an incomplete reaction.

References

Application Notes and Protocols for the Purification of Synthesized 1-Methyl-4-phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a key synthetic intermediate in the production of various pharmaceuticals. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure the desired purity for subsequent applications. The choice of purification technique is critical and depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. This document provides detailed application notes and protocols for the most common and effective techniques for the purification of this compound: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The overall process from crude product to purified this compound can be visualized as a streamlined workflow. The selection of the appropriate purification path is dictated by the initial purity of the crude material and the final purity requirements.

Caption: General workflow for the purification of this compound.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique is often a trade-off between purity, yield, and scale. The following table summarizes typical quantitative data for the purification of this compound. Please note that these values are estimates based on general principles and data for similar compounds, as a direct comparative study was not found in the reviewed literature.

| Purification Technique | Typical Purity (%) | Expected Yield (%) | Throughput | Key Advantages | Key Disadvantages |

| Recrystallization | >98% | 70-90% | High | Cost-effective, scalable, good for removing major impurities. | May not remove impurities with similar solubility; requires a suitable solvent system. |

| Column Chromatography | >99% | 60-80% | Medium | High resolution, versatile for a range of impurities.[1] | More time-consuming and requires larger volumes of solvent compared to recrystallization. |

| Preparative HPLC | >99.5% | 50-70% | Low | Achieves the highest purity, ideal for final polishing or small-scale purification.[2] | Expensive, requires specialized equipment, and is not suitable for large-scale production. |

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the compound of interest and impurities in a given solvent at different temperatures.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved.

Protocol:

-

Solvent Selection:

-

Based on literature for similar compounds, a mixture of methylene chloride and pentane is a suitable solvent system for the recrystallization of this compound.[3] Other potential solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

-

To test a solvent system, place a small amount of the crude product in a test tube and add a few drops of the solvent. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble at room temperature, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent (e.g., methylene chloride) to just dissolve the solid with gentle heating and stirring.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent (e.g., cold pentane) to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (110-112 °C[3]) to remove any residual solvent.

-

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. An eluent (mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.

Protocol:

-

Stationary and Mobile Phase Selection:

-

Stationary Phase: Silica gel (230-400 mesh) is a common choice for compounds like this compound.[1]

-

Mobile Phase (Eluent): A mixture of a relatively nonpolar solvent and a more polar solvent is typically used. For this compound, a gradient of ethyl acetate in hexane or dichloromethane in methanol would be a good starting point. The optimal eluent system should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of ~0.3 for the desired compound.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column and begin elution.

-

Collect fractions in test tubes.

-

Monitor the elution of the compound by TLC analysis of the collected fractions.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from a mixture. It is particularly useful for obtaining very high purity material or for purifying small quantities of a compound.

Principle: A solution of the crude product is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector identifies the separated compounds as they elute from the column, and a fraction collector is used to collect the desired pure compound.

Protocol:

-

Method Development (Analytical Scale):

-

Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A reverse-phase C18 column is often suitable.[2][4]

-

A mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or phosphoric acid is a good starting point.[2][4]

-

Optimize the gradient and flow rate to achieve the best resolution.

-

-

Scale-Up to Preparative Scale:

-

Select a preparative HPLC column with the same stationary phase as the analytical column but with a larger diameter.

-

Adjust the flow rate and injection volume according to the dimensions of the preparative column.

-

The mobile phase composition should remain the same as the optimized analytical method.

-

-

Sample Preparation and Injection:

-

Dissolve the crude this compound in the mobile phase.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

Inject the sample onto the preparative HPLC system.

-

-

Fraction Collection:

-

Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.

-

-

Product Isolation:

-

Combine the collected fractions containing the pure product.

-

Remove the mobile phase solvents, often by rotary evaporation followed by lyophilization, to obtain the purified compound.

-

Selection of Purification Technique

The choice of purification technique depends on several factors, including the initial purity of the crude product, the desired final purity, and the scale of the operation.

Caption: Decision tree for selecting a purification technique.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4-phenylpiperidin-4-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-4-phenylpiperidin-4-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound and its derivatives is the Grignard reaction.[1][2] This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 1-methyl-4-piperidone. An alternative approach involves the reaction of 1-benzylpiperidin-4-one with methylmagnesium bromide, which yields a precursor that can be subsequently modified.[3]

Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?

A2: To ensure a high yield and purity, several parameters of the Grignard reaction must be carefully controlled:

-

Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents like diethyl ether or tetrahydrofuran (THF) are essential.[4]

-

Magnesium Activation: A layer of oxide on the magnesium turnings can prevent the reaction from starting. Activation can be achieved by adding a small crystal of iodine or by physically crushing the magnesium.[4]

-

Temperature Control: The formation of the Grignard reagent is an exothermic process.[5] The temperature should be carefully managed, often by controlling the rate of addition of the halide.[4]

-

Molar Ratios: The stoichiometry of the reactants is crucial for optimizing the yield and minimizing side reactions.[4]

Q3: How can the final product, this compound, be purified?

A3: After the reaction is complete, the crude product can be purified using several techniques. Common methods include:

-

Recrystallization: This is a standard method for purifying solid compounds.[1]

-

Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials.[1]

-

Washing: The crude product is often washed with solutions like saturated ammonium chloride, sodium bicarbonate, and brine to remove impurities.[3]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete reaction due to inactive Grignard reagent. | Ensure magnesium turnings are activated. A small crystal of iodine can be added to initiate the reaction.[4] |

| Presence of moisture in the reaction setup. | Thoroughly dry all glassware in an oven before use and use anhydrous solvents.[4] | |

| Incorrect reaction temperature. | Maintain the recommended temperature throughout the reaction. The Grignard reagent formation is exothermic and may require cooling.[3][4] | |

| Formation of Significant Byproducts | Side reactions such as Wurtz coupling. | Control the rate of addition of the halide to the magnesium to maintain a steady reaction temperature and minimize side reactions.[4] |

| Impure starting materials. | Use high-purity, commercially available reagents.[1] | |

| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion. |

| Product is too soluble in the recrystallization solvent. | Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |

Quantitative Data on Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the synthesis of similar piperidin-4-ol derivatives, which can provide insights into optimizing the synthesis of this compound.

| Starting Material | Grignard Reagent | Solvent | Temperature | Yield | Reference |

| 1-Benzylpiperidin-4-one | Methylmagnesium bromide | Tetrahydrofuran / Diethyl ether | -15°C to room temperature | 80% | [3] |

| N-Boc-4-piperidone | 4-Fluorophenylmagnesium bromide | Tetrahydrofuran | Not specified | Not specified | [6] |

Detailed Experimental Protocols

Protocol: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol via Grignard Reaction[3]

This protocol describes the synthesis of a closely related compound and can be adapted for this compound.

Materials:

-

1-Benzylpiperidin-4-one

-

3M Methylmagnesium bromide in ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Sodium sulfate

Procedure:

-

Cool a stirred solution of 3M methylmagnesium bromide in ether (132ml, 396mmol) to -15°C using a dry ice-acetone bath.

-

Add a solution of 1-benzylpiperidin-4-one (30g, 158mmol) in anhydrous tetrahydrofuran (300ml) dropwise at -15°C.

-

Stir the mixture for 2 hours, then allow the temperature to rise to room temperature and stir overnight.

-

Quench the reaction with a saturated ammonium chloride solution (200ml).

-

Evaporate the tetrahydrofuran.

-

Dilute the residue with ethyl acetate (2 x 500ml).

-

Wash with saturated aqueous sodium bicarbonate solution (500ml), water, and brine.

-

Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain the product.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Common side products and impurities in 1-Methyl-4-phenylpiperidin-4-ol synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-4-phenylpiperidin-4-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Grignard reaction between 1-methyl-4-piperidone and a phenyl Grignard reagent (e.g., phenylmagnesium bromide).

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Poor Quality Grignard Reagent: The Grignard reagent may have been "poisoned" by exposure to moisture or atmospheric oxygen. | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |

| Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction with the phenyl halide. | Activate the magnesium before adding the phenyl halide. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or crushing the magnesium can also help initiate the reaction. | |

| Side Reactions: The Grignard reagent is a strong base and can be consumed by any acidic protons present in the reaction mixture. | Ensure the 1-methyl-4-piperidone starting material is free from acidic impurities. | |

| Presence of Biphenyl as a Major Impurity | Wurtz-type Homocoupling: Phenyl radicals can couple to form biphenyl, a common side product in Grignard reactions. This is more prevalent at higher temperatures. | Maintain a controlled, low temperature during the formation of the Grignard reagent and its subsequent reaction with 1-methyl-4-piperidone. Slow, dropwise addition of the reagents can help manage the reaction exotherm. |

| Unreacted Starting Materials in Final Product | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or poor quality reagents. | Ensure the correct molar ratios of reactants are used. Allow for sufficient reaction time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC). |

| Inefficient Quenching: The work-up procedure may not have effectively separated the product from unreacted starting materials. | Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which is generally effective for Grignard reactions. Ensure proper extraction and washing steps are performed. | |

| Difficulty in Product Purification | Similar Polarity of Product and Impurities: The desired product and some side products may have similar polarities, making separation by column chromatography challenging. | Recrystallization is often an effective method for purifying this compound. Suitable solvent systems can be determined through small-scale trials. |

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently observed side products are biphenyl and unreacted starting materials, namely 1-methyl-4-piperidone and the phenyl halide (e.g., bromobenzene). Biphenyl is formed through the coupling of phenyl radicals during the formation of the Grignard reagent.

Q2: What are the critical parameters for a successful Grignard reaction in this synthesis?